

Advanced Synthesis Protocol: N-Methyl-4-phenoxy-2-pyridinecarboxamide

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Compound of Interest

Compound Name: *N-Methyl-4-phenoxy-2-pyridinecarboxamide*

CAS No.: 2004659-85-0

Cat. No.: B3324915

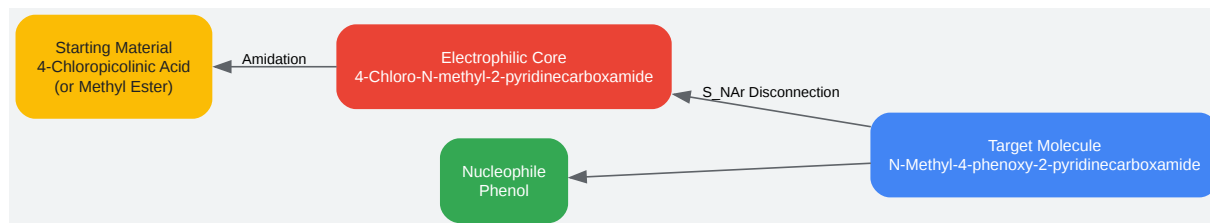
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Retrosynthetic Analysis & Strategy

The most robust route disconnects the ether linkage, utilizing the electron-deficient nature of the pyridine ring. The 2-carboxamide group at the ortho position, combined with the pyridine nitrogen, activates the 4-position for nucleophilic attack, making S_NAr highly efficient.

Strategic Choice: We perform amidation first (Step 1) followed by etherification (Step 2).

- **Why?** Converting the ester/acid to the N-methyl amide early eliminates the risk of competitive amidation of the ester during the S_NAr step if amines were used as nucleophiles, and the amide group is stable under the basic conditions of the ether coupling.



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Figure 1: Retrosynthetic logic prioritizing the activation of the pyridine core.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

This step converts the carboxylic acid precursor into the reactive N-methyl amide.

- Starting Material: 4-Chloropicolinic acid (CAS: 5470-22-4)
- Reagents: Thionyl Chloride (SOCl₂), Methylamine (2.0 M in THF).
- Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.

Procedure:

- Activation: In a dry round-bottom flask equipped with a reflux condenser and N₂ line, suspend 4-chloropicolinic acid (10.0 g, 63.5 mmol) in anhydrous toluene (100 mL).
- Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of DMF (0.5 mL).
- Heat to reflux (110°C) for 3 hours. The solution will clarify as the acid chloride forms.
- Concentration: Cool to RT and concentrate in vacuo to remove excess SOCl₂ and toluene. Azeotrope once with dry toluene to ensure removal of acidic traces.
- Amidation: Redissolve the crude residue in anhydrous THF (50 mL).

- Cool the solution to 0°C in an ice bath.
- Add Methylamine (2.0 M in THF, 70 mL, 140 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
- Warm to room temperature and stir for 2 hours.
- Workup: Quench with saturated NaHCO₃ (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.^{[1][2]}
- Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or use flash chromatography (50% EtOAc/Hexanes) if necessary.

Expected Yield: 80–85% Appearance: Off-white to yellow crystalline solid.

Step 2: S_NAr Coupling (Etherification)

This step couples the phenol to the pyridine core. The use of Potassium Carbonate (K₂CO₃) in DMF is preferred over stronger bases (like NaH) to minimize impurity profiles, as the pyridine ring is sufficiently activated.

- Reagents: Phenol, K₂CO₃, DMF.^{[2][3]}
- Critical Parameter: Temperature control (80°C) is vital. Too low (<50°C) results in sluggish kinetics; too high (>120°C) can cause amide hydrolysis or degradation.

Procedure:

- Preparation: In a 250 mL reaction vial, dissolve 4-Chloro-N-methyl-2-pyridinecarboxamide (5.0 g, 29.3 mmol) and Phenol (3.0 g, 32.2 mmol) in anhydrous DMF (50 mL).
- Add Potassium Carbonate (K₂CO₃, 8.1 g, 58.6 mmol).
- Reaction: Heat the mixture to 80°C under N₂ atmosphere for 6–8 hours.
 - Monitoring: Check TLC (EtOAc) or LC-MS for disappearance of the chloro-pyridine.

- Quench: Cool to room temperature and pour the mixture into ice-water (300 mL) with vigorous stirring. The product often precipitates as a solid.
- Isolation:
 - If solid forms: Filter, wash with water (3 x 50 mL) and cold diethyl ether.
 - If oil forms: Extract with EtOAc (3 x 100 mL), wash with water (5x to remove DMF) and brine.
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 75–80% Appearance: White solid.[4]

Data Summary & Characterization

Reaction Metrics:

Parameter	Step 1 (Amidation)	Step 2 (Etherification)
Limiting Reagent	4-Chloropicolinic Acid	4-Chloro-N-methyl-2-pyridinecarboxamide
Key Reagent	Methylamine (THF)	Phenol / K ₂ CO ₃
Solvent	Toluene / THF	DMF
Temperature	Reflux / 0°C	80°C
Time	3h (activation) + 2h (rxn)	6–8 hours
Typical Yield	83%	78%

Analytical Expectations (Product):

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 8.78 (d, J=4.8 Hz, 1H, Py-H6)

- δ 8.50 (d, $J=5.6$ Hz, 1H, Py-H3)
 - δ 7.45 (t, 2H, Phenoxy-meta)
 - δ 7.25 (t, 1H, Phenoxy-para)
 - δ 7.15 (d, 2H, Phenoxy-ortho)
 - δ 7.10 (dd, 1H, Py-H5)
 - δ 2.80 (d, $J=4.8$ Hz, 3H, N-CH₃)
- LC-MS: $[M+H]^+ = 229.09$

Mechanistic Pathway (S_NAr)

The success of Step 2 relies on the Meisenheimer Complex intermediate. The electron-withdrawing carboxamide group at position 2 stabilizes the negative charge delocalized onto the ring nitrogen during the addition of the phenoxide.



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Figure 2: The S_NAr mechanism driven by the electron-deficient pyridine ring.

Troubleshooting & Optimization

- Issue: Incomplete Conversion in Step 2.
 - Cause: Traces of water in DMF can inhibit the reaction by solvating the phenoxide anion.
 - Solution: Use anhydrous DMF and dry K₂CO₃. If reaction stalls, add 10 mol% 18-Crown-6 to solubilize the potassium phenoxide.

- Issue: Hydrolysis of Amide.
 - Cause: Reaction temperature >100°C or highly wet conditions.
 - Solution: Maintain temperature strictly at 80°C.
- Safety Note: Methylamine is a gas at RT (supplied in THF); handle in a fume hood. Thionyl chloride releases HCl and SO₂; use a caustic scrubber.

References

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